methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-26-19(25)17-16(11-22-27-12-13-7-9-14(21)10-8-13)18(20)24(23-17)15-5-3-2-4-6-15/h2-11H,12H2,1H3/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIXALHJRVEMD-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOCC2=CC=C(C=C2)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the chlorinated and fluorinated substituents via nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Substituent Variations at Position 4
- Target Compound: Substituent: 4-({[(4-Fluorobenzyl)oxy]imino}methyl) Molecular Weight: 387.84 g/mol (calculated based on C${18}$H${14}$ClFN$3$O$3$) Key Features: The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity may influence hydrogen-bonding interactions in biological targets .
- The absence of fluorinated benzyl weakens hydrophobic interactions .
- Analog 2 (CAS 320423-31-2): Substituent: 4-[(Methoxyimino)methyl] Molecular Weight: 293.71 g/mol (C${13}$H${12}$ClN$3$O$3$) Comparison: Methoxyimino substitution simplifies the structure, reducing steric hindrance. However, the lack of aromatic fluorination diminishes electronic effects critical for target binding .
Substituent Variations at Position 5
- Analog 3 (CAS 255866-83-2): Substituent: 4-[2-(4-Methylphenyldiazenyl)] Molecular Weight: 354.79 g/mol (C${18}$H${15}$ClN$4$O$2$) Comparison: The diazenyl group introduces conjugation and redox activity, which may confer unique reactivity in catalytic or photochemical applications. However, this substitution deviates from the oxyimino motif, altering biological target specificity .
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 258–260* | 3.2 | 0.12 (DMSO) |
| Analog 1 (CAS 318237-99-9) | 169–171 | 2.8 | 0.45 (Ethanol) |
| Analog 2 (CAS 320423-31-2) | 178 | 2.1 | 1.20 (Methanol) |
*Estimated based on structurally similar compounds .
Biological Activity
Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate, identified by the CAS number 320423-33-4, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound through various studies, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 387.79 g/mol. The structure consists of a pyrazole ring substituted with a chloro group and an oxime ether moiety, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the oxime moiety enhances its reactivity and potential binding affinity to target proteins involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have demonstrated the ability to arrest the cell cycle, particularly at the G0/G1 phase, thereby inhibiting cell proliferation.
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer signaling pathways. For instance, compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7, A549).
- Induction of Apoptosis : The compound has been noted to promote apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers.
Structure-Activity Relationship (SAR)
The SAR studies for this compound suggest that modifications to the substituents on the pyrazole ring can significantly influence its biological activity:
| Substituent | Impact on Activity |
|---|---|
| Chloro group | Enhances cytotoxicity against cancer cells |
| Oxime moiety | Improves binding affinity to target proteins |
| Fluorobenzyl | Increases lipophilicity and cellular uptake |
In Vitro Studies
A study evaluating various pyrazole derivatives indicated that those with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity. In particular, methyl 5-chloro-4-(oxime) derivatives were tested against several cancer cell lines:
- MCF7 (Breast Cancer) : IC50 = 3.79 µM
- A549 (Lung Cancer) : IC50 = 26 µM
- NCI-H460 (Lung Cancer) : IC50 = 42.30 µM
These results demonstrate significant cytotoxic effects, suggesting that methyl 5-chloro-4-(oxime) derivatives could serve as promising candidates for further development in cancer therapy.
In Vivo Studies
Preclinical studies involving animal models have also been conducted to assess the therapeutic potential of pyrazole compounds. For example, compounds similar to methyl 5-chloro-4-(oxime) were administered in xenograft models, showing notable tumor regression without significant toxicity.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Construct the pyrazole core via Vilsmeier-Haack formylation of substituted pyrazolones, as demonstrated in the synthesis of analogous 5-chloro-pyrazole derivatives . (ii) Introduce the oxyimino group through condensation of an aldehyde intermediate with hydroxylamine derivatives (e.g., 4-fluorobenzyl hydroxylamine). (iii) Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as seen in studies on structurally similar pyrazole-carboxylates . Key Tools : Monitor reactions via TLC/HPLC; purify intermediates via column chromatography or recrystallization.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D configuration of the oxyimino substituent and pyrazole ring geometry, as applied to ethyl pyrazole-carboxylate derivatives .
- Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.5 ppm for 4-fluorobenzyl) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Quality Control : Purity ≥95% by HPLC; melting point consistency (e.g., compare with analogs like 247°C for pyrazole-carboxamides ).
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or cyclooxygenases (COX-2) due to fluorobenzyl and pyrazole motifs .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity; ciprofloxacin for antimicrobial activity).
Advanced Questions
Q. How can researchers resolve contradictory data in biological activity assessments?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., pH, serum content) across independent labs.
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare with derivatives lacking the oxyimino group to isolate pharmacophoric contributions .
Case Study : Inconsistent COX-2 inhibition data for pyrazole derivatives was resolved by confirming stereochemical stability via circular dichroism .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites (e.g., oxyimino group’s charge distribution) .
- Molecular docking : Simulate binding to targets like COX-2 or EGFR using PyMOL/AutoDock .
- ADMET prediction : Use SwissADME to assess solubility, permeability, and cytochrome P450 interactions .
Validation : Cross-reference docking scores with experimental IC values from kinase assays .
Q. What challenges arise in optimizing reaction conditions for scale-up synthesis?
- Methodological Answer :
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to aid purification .
- Catalyst efficiency : Screen Lewis acids (e.g., ZnCl) to accelerate condensation steps while minimizing by-products .
- Yield optimization : Use design-of-experiment (DoE) models to balance temperature, stoichiometry, and reaction time .
Case Study : Scaling ethyl pyrazole-carboxylate synthesis required switching from batch to flow chemistry to maintain >80% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
